(3R)-3-[4-(trifluoromethyl)phenyl]morpholine
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Overview
Description
(3R)-3-[4-(trifluoromethyl)phenyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with a trifluoromethyl-substituted benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic addition to the benzaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
(3R)-3-[4-(trifluoromethyl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism by which (3R)-3-[4-(trifluoromethyl)phenyl]morpholine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-[4-(trifluoromethyl)phenyl]piperidine
- (3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- (3R)-3-[4-(trifluoromethyl)phenyl]azetidine
Uniqueness
Compared to similar compounds, (3R)-3-[4-(trifluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1 |
InChI Key |
CKCJOQMDMYPVKX-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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